3-(3-chlorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
3-(3-chlorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C23H20ClN7O3 and its molecular weight is 477.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Antimicrobial and Antifungal Applications : Novel derivatives of triazolo and thiadiazol rings have been synthesized and evaluated for antimicrobial activities. These compounds, similar in structure to the specified chemical, show potential as antimicrobial and antifungal agents, indicating their use in developing new therapeutics (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2007)).
Antibacterial and Antifungal Screening : Compounds with a similar structural framework have been synthesized and screened for in vitro antibacterial and antifungal activities, showcasing the chemical framework's relevance in identifying new antimicrobial agents (El-Agrody, A., Abd El-Latif, M.S., El-Hady, N.A., Fakery, A.H., & Bedair, A. (2001)).
Antitumor Activities
- Evaluation as Anticancer Agents : The structural analogs of triazolopyrimidine and thiadiazole derivatives have been investigated for their antitumor properties. These studies highlight the potential of such compounds in cancer research, suggesting areas where the specified chemical could be applied (Rahmouni, A., Souiei, S., Belkacem, M.A., Romdhane, A., Bouajila, J., & Ben Jannet, H. (2016)).
Synthesis for Drug Development
- Synthetic Routes for Heterocyclic Compounds : The synthesis of heterocyclic compounds bearing the triazolopyrimidine moiety has been explored, indicating methods that could potentially be adapted for synthesizing the specified chemical. These synthetic pathways are crucial for developing drugs with improved efficacy and reduced toxicity (Pivazyan, V.A., Ghazaryan, E., Azaryan, Z.A., & Yengoyan, A. (2019)).
Mechanism of Action
Target of Action
The primary target of this compound is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation, a key post-translational modification in cells . Aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .
Mode of Action
The compound acts as a potent inhibitor of LSD1 . It binds to LSD1 and inhibits its activity, leading to changes in the methylation status of lysine residues in proteins . This can affect gene expression and other cellular processes .
Biochemical Pathways
The inhibition of LSD1 by the compound affects the lysine methylation pathways . These pathways are crucial for various cellular processes, including gene expression, DNA repair, and cell differentiation . By inhibiting LSD1, the compound can potentially alter these processes, leading to downstream effects such as the inhibition of cancer proliferation and migration .
Result of Action
The inhibition of LSD1 by the compound can lead to significant cellular effects. For instance, when MGC-803 cells (a type of gastric cancer cell) were treated with a similar compound, the activity of LSD1 was significantly inhibited, and the cell migration ability was also suppressed .
Properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]-6-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN7O3/c1-14(2)33-18-8-6-16(7-9-18)21-26-19(34-28-21)12-30-13-25-22-20(23(30)32)27-29-31(22)11-15-4-3-5-17(24)10-15/h3-10,13-14H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLJMACQMSRCJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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